molecular formula C9H8N2O2 B3101353 4-Methyl-6-nitro-1H-indole CAS No. 139121-49-6

4-Methyl-6-nitro-1H-indole

Cat. No. B3101353
Key on ui cas rn: 139121-49-6
M. Wt: 176.17 g/mol
InChI Key: PTZHKODNLXFZBR-UHFFFAOYSA-N
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Patent
US05752982

Procedure details

A solution of 31 g of potassium ethoxylate, 51 ml of ethyl oxalate and 0.25 l of dimethylformamide is added to a solution of methyl N-(2,3-dimethyl-5-nitrophenyl)formimidate (52 g) in 0.37 l of dimethylformamide. The temperature of the mixture is raised to 40° C. for 3 hours. The precipitate is filtered off and washed with water. The precipitate is taken up in hot isopropyl ether and then filtration is carried out.
Quantity
31 g
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Name
methyl N-(2,3-dimethyl-5-nitrophenyl)formimidate
Quantity
52 g
Type
reactant
Reaction Step One
Quantity
0.37 L
Type
solvent
Reaction Step One
Quantity
0.25 L
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[K].C(OCC)(=O)C([O-])=O.[CH3:10][C:11]1[C:16]([CH3:17])=[CH:15][C:14]([N+:18]([O-:20])=[O:19])=[CH:13][C:12]=1[N:21]=[CH:22]OC>CN(C)C=O>[CH3:17][C:16]1[CH:15]=[C:14]([N+:18]([O-:20])=[O:19])[CH:13]=[C:12]2[C:11]=1[CH:10]=[CH:22][NH:21]2 |^1:0|

Inputs

Step One
Name
Quantity
31 g
Type
reactant
Smiles
[K]
Name
Quantity
51 mL
Type
reactant
Smiles
C(C(=O)[O-])(=O)OCC
Name
methyl N-(2,3-dimethyl-5-nitrophenyl)formimidate
Quantity
52 g
Type
reactant
Smiles
CC1=C(C=C(C=C1C)[N+](=O)[O-])N=COC
Name
Quantity
0.37 L
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
0.25 L
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with water
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
Smiles
CC1=C2C=CNC2=CC(=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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